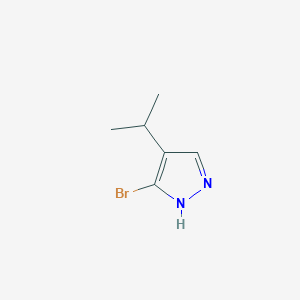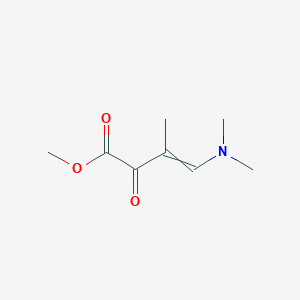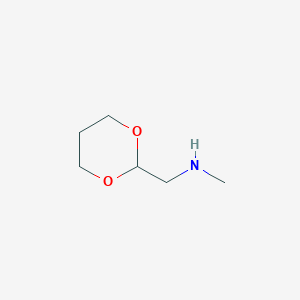
1-(1,3-dioxan-2-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-dioxan-2-yl)-N-methylmethanamine is an organic compound that features a 1,3-dioxane ring and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,3-dioxan-2-yl)-N-methylmethanamine can be synthesized through the reaction of 1,3-dioxane with N-methylmethanamine. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the 1,3-dioxane ring . Common catalysts include toluenesulfonic acid and zirconium tetrachloride . The reaction is usually carried out under reflux conditions in toluene, with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of molecular sieves or orthoesters can help in the effective removal of water during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-dioxan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Aplicaciones Científicas De Investigación
1-(1,3-dioxan-2-yl)-N-methylmethanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1,3-dioxan-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways .
Comparación Con Compuestos Similares
1-(1,3-dioxan-2-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1,3-dioxane derivatives: These compounds share the 1,3-dioxane ring structure and exhibit similar chemical reactivity.
N-methylmethanamine derivatives: These compounds contain the N-methylmethanamine group and have similar biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of the 1,3-dioxane ring and the N-methylmethanamine group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- 1,3-dioxane
- N-methylmethanamine
- 1,3-dioxane-2-yl derivatives
- N-methylmethanamine derivatives
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
1-(1,3-dioxan-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H13NO2/c1-7-5-6-8-3-2-4-9-6/h6-7H,2-5H2,1H3 |
Clave InChI |
MZRZYABLSVBZJI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
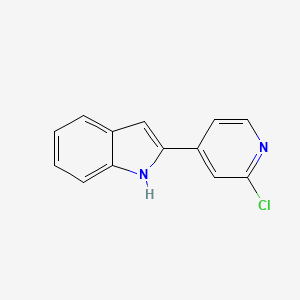
![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)
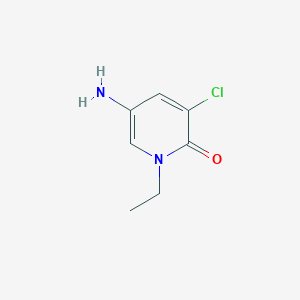

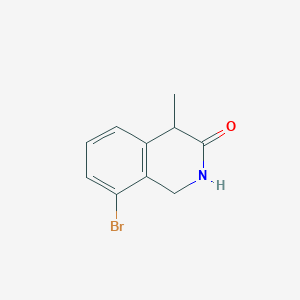
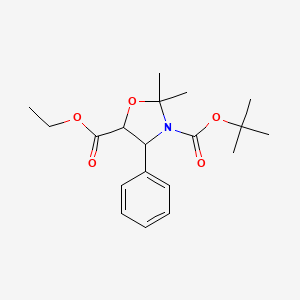

![1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13891268.png)

